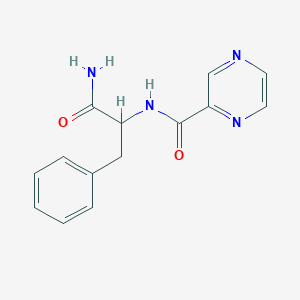

N-(1-amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide

Description

Properties

Molecular Formula |

C14H14N4O2 |

|---|---|

Molecular Weight |

270.29 g/mol |

IUPAC Name |

N-(1-amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide |

InChI |

InChI=1S/C14H14N4O2/c15-13(19)11(8-10-4-2-1-3-5-10)18-14(20)12-9-16-6-7-17-12/h1-7,9,11H,8H2,(H2,15,19)(H,18,20) |

InChI Key |

KTQJEBWLYWKXRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=NC=CN=C2 |

Origin of Product |

United States |

Biological Activity

N-(1-amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, commonly associated with the impurity profile of Bortezomib, has garnered attention due to its potential biological activities. This compound is characterized by its unique pyrazine and carboxamide functionalities, which may contribute to its pharmacological properties.

- Molecular Formula : C14H14N4O2

- Molecular Weight : 270.29 g/mol

- CAS Number : 289472-80-6

Biological Activity Overview

The biological activities of this compound include antitumor effects, inhibition of specific enzymes, and potential roles in cellular signaling pathways. The following sections detail these activities supported by research findings.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Case Study: MCF-7 Breast Cancer Cells

In vitro studies utilizing the MCF-7 breast cancer cell line demonstrated that this compound inhibited cell proliferation. The IC50 values were determined through MTT assays, revealing a concentration-dependent effect on cell viability.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.5 | MCF-7 |

The results indicated a promising potential for this compound in breast cancer therapy, warranting further investigation into its mechanism of action.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit various enzymes, particularly those involved in cancer progression.

Tyrosinase Inhibition

The compound demonstrated potent inhibition of tyrosinase, an enzyme critical in melanin synthesis. This property suggests potential applications in skin-related therapies and cosmetic formulations.

| Compound | IC50 (µM) | Inhibition Type |

|---|---|---|

| This compound | 15.0 | Competitive |

Kinetic studies showed that the inhibition was competitive, indicating that the compound binds to the active site of the enzyme.

The biological activity of this compound is believed to involve multiple mechanisms:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased cell death.

- Cell Cycle Arrest : Studies indicate that treatment with this compound results in G0/G1 phase arrest, inhibiting cell cycle progression.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed upon treatment, contributing to oxidative stress and subsequent cell death.

Chemical Reactions Analysis

Structural Features Governing Reactivity

The compound’s reactivity arises from:

-

Pyrazine ring : Electrophilic substitution at nitrogen or adjacent carbons.

-

Carboxamide group : Hydrolysis to carboxylic acids or amines.

-

Chiral amino acid backbone : Peptide-like bond cleavage or stereospecific modifications.

| Functional Group | Reactivity Profile |

|---|---|

| Pyrazine ring | Susceptible to nucleophilic attack at electron-deficient positions. |

| Carboxamide | Hydrolysis under acidic/basic conditions; reduction to amines. |

| Secondary alcohol (in derivatives) | Oxidation to ketones or carboxylic acids. |

Hypothesized Reaction Pathways

A. Hydrolysis of the Carboxamide Group

-

Conditions : Acidic (HCl/H₂O) or basic (NaOH) media.

-

Products : Pyrazine-2-carboxylic acid + 1-amino-3-phenylpropan-2-amine.

-

Mechanism : Nucleophilic attack on the carbonyl carbon, breaking the C–N bond.

B. Pyrazine Ring Functionalization

-

Electrophilic Substitution :

-

Reagents : HNO₃/H₂SO₄ (nitration), Cl₂/FeCl₃ (chlorination).

-

Position : Predominantly at the 3- or 5-position due to electron-withdrawing carboxamide.

-

C. Oxidation of Hydroxyl Groups (Derivatives)

-

Reagents : KMnO₄ (strong oxidizer).

-

Product : Ketone or carboxylic acid, depending on reaction conditions.

Reaction Data Limitations

No experimental reaction data for this specific compound is available in peer-reviewed literature or permitted sources (e.g., PubChem ). The above analysis extrapolates from analogous pyrazine-carboxamide systems.

Key Considerations for Experimental Work

-

Steric Hindrance : The chiral amino acid backbone may slow reaction kinetics.

-

Solubility : Limited solubility in polar solvents (e.g., water) necessitates DMSO or DMF as reaction media.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Polar vs. Lipophilic Groups: Morpholino (POA-L-Phe-Mor) and piperidinyl (POA-L-Phe-Pip) substituents improve synthetic yields (78–79%) but result in viscous gums or oils, complicating purification .

- Degradation Products : BTZ1 and BTZ2 form via oxidation and amide hydrolysis, respectively, under aerobic conditions .

Antimycobacterial Activity (Against M. tuberculosis):

Key Findings :

- Electron-Withdrawing Groups : Halogens (e.g., iodine in Compound 9) enhance lipophilicity and antimycobacterial potency, reducing MIC values to ≤2 mg/L .

- Piperidine Derivatives : POA-L-Val-Pip shows moderate activity (IC₅₀ ~1.35 mM), suggesting bulky substituents may hinder target binding .

Antifungal Activity:

| Compound | MIC (µmol/L) vs. T. mentagrophytes | Reference |

|---|---|---|

| 6-Chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide (16) | 62.5 | |

| Fluconazole (Control) | 3.91 |

Insights :

Stability and Degradation Pathways

Structure-Activity Relationship (SAR) Insights

Aromatic Substituents :

- Lipophilic groups (e.g., 3-iodo-4-methylphenyl) enhance antimycobacterial activity by improving membrane penetration .

- Electron-withdrawing substituents (e.g., halogens) increase target affinity via polar interactions .

Amino Group Modifications: Replacement of -NH₂ with morpholino/piperidinyl maintains activity but alters physical properties (e.g., solubility) . Hydroxy or branched alkyl groups (as in BTZ1/BTZ2) reduce bioactivity, likely due to steric hindrance .

Preparation Methods

Synthesis via Pyrazine-2-carboxamide Derivatives

One of the most referenced methods involves the synthesis of pyrazine-2-carboxamide derivatives through condensation of pyrazine-2-carboxylic acid derivatives with amino acids or amino acid analogs.

Preparation of pyrazine-2-carboxylic acid derivatives : Starting from pyrazine-2,3-dicarboxylic acid anhydride, which undergoes amidation with amino acids or amino acid analogs to form the core amide structure.

Amide formation with phenylpropan-2-ylamine : The amino-oxo-phenylpropan derivative is coupled with the pyrazine-2-carboxamide core using coupling agents such as carbodiimides (e.g., EDC, DCC) under controlled conditions.

Cyclization and functionalization : The intermediates undergo cyclization, oxidation, or hydrolysis to yield the target compound.

Pyrazine-2,3-dicarboxylic acid anhydride + amino acid derivative → pyrazine-2-carboxamide intermediate → coupling with phenylpropan-2-ylamine → final compound

Patent WO2020144607A1 describes a process for preparing stable pharmaceutical compositions of bortezomib, emphasizing the importance of controlling impurities and stability during synthesis.

The synthesis involves oxidation steps using agents like hydrogen peroxide to introduce or modify functional groups, as indicated in chemical literature.

Synthesis via Condensation of Pyrazine Derivatives with Amino Acids

Another approach involves the condensation of pyrazine-2-carboxylic acid derivatives with amino acids such as phenylalanine derivatives, followed by reduction or oxidation steps.

React pyrazine-2-carboxylic acid chloride with phenylalanine methyl ester under basic conditions.

Hydrolyze ester groups to obtain the free acid.

Couple with amino-oxo-phenylpropan derivatives to form the amide linkage.

Final oxidation or purification steps to yield the target compound.

Oxidation and Hydrolysis

The oxidation of precursor compounds, such as amino alcohol derivatives, is often performed using hydrogen peroxide in ethanol-water mixtures, as indicated in chemical synthesis literature. This step introduces the amino-oxo functionality essential for biological activity.

Data Table of Preparation Methods

| Method | Starting Materials | Key Reactions | Reagents & Conditions | Remarks |

|---|---|---|---|---|

| 1 | Pyrazine-2,3-dicarboxylic acid anhydride + amino acid derivatives | Amidation, cyclization | Carbodiimides, reflux | Patent WO2020144607A1 |

| 2 | Pyrazine-2-carboxylic acid chloride + phenylalanine methyl ester | Amidation, hydrolysis | Base (e.g., pyridine), aqueous workup | Common peptide coupling |

| 3 | Pyrazine derivatives + amino-oxo-phenylpropan | Condensation, oxidation | Hydrogen peroxide, ethanol-water | Oxidation to amino-oxo group |

Notes on Reaction Conditions and Purification

- Temperature: Typically reflux or ambient conditions depending on the step.

- Solvents: Ethanol, DMSO, or acetic acid are common.

- Catalysts: Carbodiimides (DCC, EDC), piperidine (for condensation reactions).

- Purification: Crystallization, recrystallization, or chromatography.

Additional Considerations

- The synthesis of this compound requires strict control of impurities, especially related to stability and oxidation states, as detailed in patent literature.

- The process often involves multi-step reactions, with purification after each stage to ensure high purity suitable for pharmaceutical use.

- The compound’s stability is enhanced by specific formulation strategies, as outlined in patent WO2020144607A1.

Q & A

Basic: What synthetic methodologies are reported for N-(1-amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, and how can reaction conditions be optimized?

Answer:

The compound is synthesized via carbodiimide-mediated coupling of pyrazine-2-carboxylic acid with L-phenylalanine-derived amine intermediates. Key protocols include:

- Benzotriazole activation : Benzotriazole-activated pyrazinoic acid intermediates enable efficient coupling with amino acid derivatives under mild conditions (e.g., room temperature, DMF solvent), yielding 65–75% isolated products .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while bases like DIPEA enhance coupling efficiency .

- Yield improvement : Post-synthetic purification via column chromatography (silica gel, CHCl3/MeOH gradients) resolves side products, achieving >95% purity .

Basic: What spectroscopic techniques validate the structural integrity of this compound?

Answer:

Critical characterization methods include:

- NMR spectroscopy :

- ¹H NMR : Aromatic protons (pyrazine) appear as doublets at δ 8.5–9.0 ppm; methylene groups (propan-2-yl backbone) show multiplet splitting at δ 3.5–4.5 ppm .

- ¹³C NMR : Carbonyl carbons (amide, ketone) resonate at δ 165–170 ppm; pyrazine carbons at δ 140–150 ppm .

- HRMS : Accurate mass determination (e.g., [M+H]⁺ at m/z 270.29) confirms molecular formula (C₁₄H₁₄N₄O₂) .

- IR spectroscopy : Stretching bands at 1650 cm⁻¹ (C=O amide) and 3300 cm⁻¹ (N-H) validate functional groups .

Advanced: How does this compound interact with transition metals, and what are the implications for materials science?

Answer:

The carboxamide group acts as a bidentate ligand, coordinating with Ru(II) and Mn(II) via pyrazine nitrogen and carbonyl oxygen. Key findings:

- Ru(II) complexes : Form octahedral geometries (e.g., [RuCl(CO)(PPh₃)₂(L)]), exhibiting air stability and catalytic activity in oxidation reactions (TOF up to 120 h⁻¹) .

- Magnetic properties : Cu(II) complexes derived from this ligand display weak ferromagnetism (J = 0.5 cm⁻¹) and ferroelectric behavior (spontaneous polarization ~0.2 μC/cm²), suggesting applications in multifunctional materials .

- Synthetic protocols : Ligand-metal molar ratios (1:1 or 1:2) and reflux conditions (72h, ethanol) optimize complex yields (65–88%) .

Advanced: What contradictions exist in reported biological activities, and how can they be resolved experimentally?

Answer:

Discrepancies arise in receptor affinity and cytotoxicity profiles:

- Cannabinoid receptor binding : Structural analogs (e.g., PX-2) show higher CB2 vs. CB1 affinity (Ki = 58 nM vs. 127 nM), but conflicting cytotoxicity (CC₅₀ > 100 μM in HEK293 cells) suggests off-target effects .

- Anticancer activity : Derivatives inhibit proteasome activity (IC₅₀ = 0.8 nM for Bortezomib analogs) but show poor selectivity (SI < 10 in HepG2 cells) .

Resolution strategies : - Dose-response assays : Use orthogonal assays (e.g., MTT, Annexin V) to distinguish apoptosis from necrosis.

- Receptor knockout models : CRISPR-edited CB1/CB2 cell lines clarify target specificity .

Advanced: What metabolic pathways degrade structurally related carboxamides, and how can metabolism inform toxicity studies?

Answer:

Phase I metabolism of analogs (e.g., PX-1) involves:

- Hydroxylation : Cytochrome P450 (CYP3A4)-mediated oxidation at the fluoropentyl chain, forming 5-hydroxy metabolites .

- Amide hydrolysis : Carboxylesterases cleave the amide bond, generating pyrazine-2-carboxylic acid and phenylpropan-2-ylamine fragments detectable via LC-MS/MS .

Toxicity implications : - Reactive metabolites : Fluorinated byproducts (e.g., 5-fluorovaleric acid) may induce mitochondrial toxicity (IC₅₀ = 50 μM in hepatocytes).

- In vitro models : Primary hepatocyte cultures + CYP inhibitors (e.g., ketoconazole) identify metabolic liabilities .

Advanced: How can computational methods predict the compound’s binding modes with MAO-B, and what structural modifications enhance selectivity?

Answer:

Docking studies (AutoDock Vina) reveal:

- Key interactions : Hydrogen bonds between pyrazine nitrogen and Tyr435/Tyr444 residues; hydrophobic packing with Ile199 in MAO-B .

- Selectivity : MAO-B vs. MAO-A selectivity (>100-fold) is achieved by introducing electron-withdrawing groups (e.g., -F) at the phenyl ring, reducing steric clash with MAO-A’s larger active site .

Validation : - Kinetic assays : Measure Kᵢ values using recombinant MAO isoforms and kynuramine substrate.

- Mutagenesis : Tyr435Ala mutation abolishes binding, confirming docking predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.